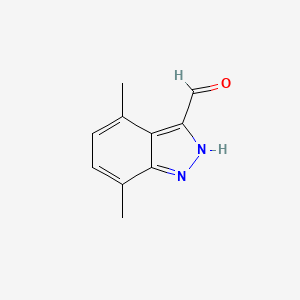

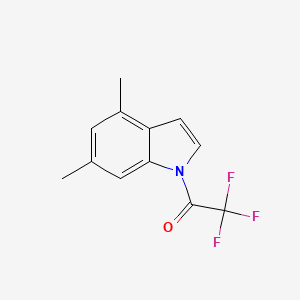

![molecular formula C10H19NO B1343773 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane CAS No. 374794-94-2](/img/structure/B1343773.png)

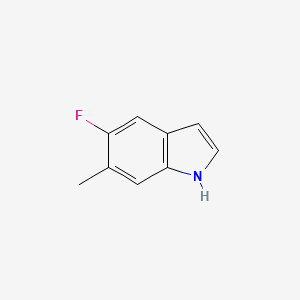

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

説明

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, also known as DOA, is a heterocyclic compound that has been widely used in scientific research. Its unique chemical structure makes it a valuable tool in studying various biological processes, including neurotransmission, ion channel function, and receptor binding.

科学的研究の応用

Medicinal Chemistry Applications

"2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane" derivatives have been investigated for their potential as muscarinic agonists, which are compounds that can mimic the action of the neurotransmitter acetylcholine on muscarinic receptors. These receptors play a crucial role in the central nervous system. For example, Tsukamoto et al. (1995) synthesized a series of 1-oxa-8-azaspiro[4.5]decanes, assessing them as M1 muscarinic agonists for the treatment of Alzheimer's-type dementia. Their studies revealed compounds with potent muscarinic activities both in vitro and in vivo, highlighting the therapeutic potential of these compounds in treating cognitive impairments associated with Alzheimer's disease Tsukamoto et al., 1995.

Synthetic Organic Chemistry

In synthetic organic chemistry, the unique spirocyclic structure of "this compound" and its analogs offer intriguing possibilities for the synthesis of complex molecules. Mai et al. (2010) described the synthesis of a related compound, 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, showcasing the versatility of these spirocyclic structures in organic synthesis Mai et al., 2010. Another study by Sinibaldi and Canet (2008) reviewed various synthetic strategies for spiroaminals, highlighting the significance of 1-oxa-8-azaspiro[4.5]decane derivatives in the synthesis of biologically active compounds Sinibaldi & Canet, 2008.

Safety and Hazards

The compound is classified under GHS07 and carries the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

将来の方向性

特性

IUPAC Name |

2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(2)3-4-10(12-9)5-7-11-8-6-10/h11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDPRSSIBTVEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(O1)CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

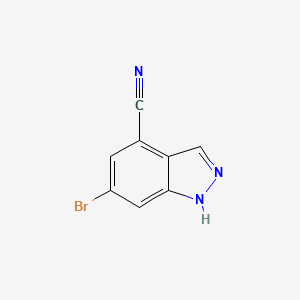

![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)